2-(3-Methyloxetan-3-YL)acetonitrile 2-(3-Methyloxetan-3-YL)acetonitrile
Brand Name: Vulcanchem
CAS No.: 117452-93-4
VCID: VC20888473
InChI: InChI=1S/C6H9NO/c1-6(2-3-7)4-8-5-6/h2,4-5H2,1H3
SMILES: CC1(COC1)CC#N
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol

2-(3-Methyloxetan-3-YL)acetonitrile

CAS No.: 117452-93-4

Cat. No.: VC20888473

Molecular Formula: C6H9NO

Molecular Weight: 111.14 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methyloxetan-3-YL)acetonitrile - 117452-93-4

Specification

CAS No. 117452-93-4
Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
IUPAC Name 2-(3-methyloxetan-3-yl)acetonitrile
Standard InChI InChI=1S/C6H9NO/c1-6(2-3-7)4-8-5-6/h2,4-5H2,1H3
Standard InChI Key WQTGTYASEFLGEH-UHFFFAOYSA-N
SMILES CC1(COC1)CC#N
Canonical SMILES CC1(COC1)CC#N

Introduction

Chemical Structure and Properties

Molecular Structure

2-(3-Methyloxetan-3-YL)acetonitrile consists of a four-membered oxetane ring with a methyl substituent at the 3-position and an acetonitrile group attached to the same carbon. The molecular formula is C₆H₉NO with a molecular weight of 111.14 g/mol . The structure can be represented by the following identifiers:

Structural IdentifierValue
Canonical SMILESCC1(CC#N)COC1
InChIInChI=1S/C6H9NO/c1-6(2-3-7)4-8-5-6/h2,4-5H2,1H3
InChIKeyWQTGTYASEFLGEH-UHFFFAOYSA-N

The oxetane ring in this compound is a four-membered cyclic ether, characterized by significant ring strain due to the deviation from ideal tetrahedral bond angles. This strain contributes to the reactivity of the oxetane moiety.

Spectroscopic Data

The spectroscopic data for 2-(3-Methyloxetan-3-YL)acetonitrile includes mass spectrometry and predicted collision cross-section information, which are valuable for analytical identification and characterization of the compound.

Table 1: Predicted Collision Cross Section Data for Different Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺112.07569121.6
[M+Na]⁺134.05763128.5
[M+NH₄]⁺129.10223124.8
[M+K]⁺150.03157120.8
[M-H]⁻110.06113114.8
[M+Na-2H]⁻132.04308123.8
[M]⁺111.06786118.9
[M]⁻111.06896118.9

These collision cross-section values are particularly useful for ion mobility spectrometry analyses, helping in the identification and characterization of the compound in complex mixtures .

Synthesis Methods

Industrial Production

Industrial production of 2-(3-Methyloxetan-3-YL)acetonitrile would likely involve similar synthetic routes but optimized for scale, yield, and purity. The process would typically incorporate:

  • Continuous flow reactors to ensure consistent reaction conditions

  • Automated systems for precise reagent addition and temperature control

  • Advanced purification methods such as high-performance liquid chromatography (HPLC)

  • Quality control measures to ensure consistent product purity

The industrial synthesis might also utilize catalysts to enhance reaction efficiency and selectivity, particularly in the formation of the oxetane ring, which can be challenging due to the inherent ring strain.

Chemical Reactivity

Reactions of the Nitrile Group

The nitrile (-C≡N) functionality in 2-(3-Methyloxetan-3-YL)acetonitrile serves as a versatile handle for various transformations, making this compound a valuable building block in organic synthesis. Some key reactions involving the nitrile group include:

  • Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or amide. This is particularly relevant for the synthesis of 2-(3-Methyloxetan-3-YL)acetic acid, a related compound documented in the literature .

  • Reduction: Reduction of the nitrile group can lead to primary amines, which are important functional groups in medicinal chemistry. This transformation can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen with appropriate catalysts.

  • Nucleophilic Addition: The electrophilic carbon of the nitrile group can undergo addition reactions with nucleophiles, followed by hydrolysis, to generate carbonyl compounds.

  • Grignard Reactions: The nitrile group can react with Grignard reagents to form ketones after hydrolysis, providing a route to more complex oxetane-containing compounds.

Reactions of the Oxetane Ring

The oxetane ring in 2-(3-Methyloxetan-3-YL)acetonitrile presents unique reactivity patterns due to its inherent ring strain. Some notable reactions include:

  • Ring-Opening Reactions: The strain in the four-membered oxetane ring makes it susceptible to ring-opening reactions, particularly under acidic conditions or with strong nucleophiles. This reactivity can be exploited for the synthesis of functionalized open-chain compounds .

  • Oxidation: The oxetane ring can undergo oxidative transformations, potentially leading to the formation of more complex oxetane derivatives with different functional groups.

  • Rearrangements: Under specific conditions, the oxetane ring may undergo rearrangement reactions, particularly when activated by neighboring functional groups or under thermal or photochemical conditions .

  • Substitution: The presence of the methyl and acetonitrile substituents on the oxetane ring influences the electronic environment, potentially directing the regioselectivity of ring-opening and other reactions .

Applications

Pharmaceutical Applications

2-(3-Methyloxetan-3-YL)acetonitrile has significant potential in pharmaceutical applications, primarily as a building block for drug synthesis. The oxetane moiety has gained prominence in medicinal chemistry for several reasons:

  • Bioisosteric Replacement: Oxetanes serve as effective bioisosteres for carbonyl groups and gem-dimethyl moieties, often improving drug-like properties of molecules .

  • Metabolic Stability: The oxetane ring can enhance metabolic stability compared to similar structures, potentially improving the pharmacokinetic profile of drug candidates.

  • Hydrogen Bonding: Oxetanes participate in hydrogen bonding as acceptors, which can influence binding to biological targets and modulate solubility and permeability.

The specific combination of the oxetane ring with the nitrile functionality provides a versatile scaffold for developing compounds with potential activity against various therapeutic targets. Evidence from related structures suggests applications in developing non-nucleoside inhibitors of various enzymes and as structural components in drugs targeting different biological pathways.

Research and Development Uses

Beyond pharmaceutical applications, 2-(3-Methyloxetan-3-YL)acetonitrile serves important functions in research and development:

  • Chemical Probe Development: The compound can be utilized to create chemical probes for studying biological systems, leveraging the distinctive properties of the oxetane ring.

  • Synthetic Intermediate: As a functionalized building block, it enables the synthesis of more complex molecules, particularly those incorporating the oxetane structural motif.

  • Material Science: Oxetane-containing compounds have applications in material science, including polymer chemistry, where they can impart specific properties to the resulting materials.

  • Methodology Development: The unique reactivity patterns of both the oxetane ring and the nitrile group make this compound valuable for developing and testing new synthetic methodologies .

Analytical Methods for Detection and Characterization

Several analytical techniques are suitable for the detection, quantification, and characterization of 2-(3-Methyloxetan-3-YL)acetonitrile:

  • Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective for separating and quantifying the compound in mixtures.

  • Mass Spectrometry: As evidenced by the predicted collision cross-section data, mass spectrometry provides valuable information for identifying the compound. The characteristic fragmentation patterns of the oxetane ring and nitrile group enable confident identification .

  • NMR Spectroscopy: Nuclear magnetic resonance spectroscopy, particularly ¹H and ¹³C NMR, offers detailed structural information about the compound, including the characteristic signals from the oxetane ring protons and the methyl group.

  • Infrared Spectroscopy: The nitrile group exhibits a characteristic absorption band in the infrared spectrum (typically around 2250 cm⁻¹), providing a straightforward method for confirming its presence.

  • Ion Mobility Spectrometry: The predicted collision cross-section data suggests that ion mobility spectrometry could be an effective technique for analyzing this compound, particularly in complex mixtures .

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